

FMF-04-159-R: An In-Depth Technical Guide to its Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

FMF-04-159-R is a potent and reversible inhibitor of Cyclin-Dependent Kinase 14 (CDK14) and Cyclin-Dependent Kinase 16 (CDK16), members of the TAIRE family of kinases. It serves as a crucial chemical probe for elucidating the biological functions of these understudied kinases and acts as a negative control for its covalent counterpart, FMF-04-159-2. This technical guide provides a comprehensive overview of the biological activity of **FMF-04-159-R**, including quantitative inhibitory data, detailed experimental methodologies, and a visual representation of the signaling pathways involved.

Core Biological Activity: Inhibition of TAIRE Family Kinases

FMF-04-159-R demonstrates potent inhibitory activity against CDK14 and CDK16. Its reversible nature allows for washout experiments to differentiate between covalent and non-covalent cellular effects when used in conjunction with FMF-04-159-2.[1] The compound also exhibits off-target activity against CDK2, albeit at higher concentrations.

Data Presentation: Quantitative Inhibitory Activity

The inhibitory potency of **FMF-04-159-R** has been quantified using both biochemical and cellular assays. The following tables summarize the key IC50 values.



Table 1: Biochemical Kinase Inhibition by FMF-04-159-R

| Target Kinase | Assay Type | IC50 (nM) | Reference |
|---------------|-------------------------------|-----------|---|
| CDK16 | Kinase Activity Assay | 6 | R&D Systems, Tocris Bioscience |
| CDK14 | Kinase Activity Assay | 140 | R&D Systems, Tocris Bioscience |
| CDK14 | LanthaScreen Binding Assay | 149 | Ferguson FM, et al. Cell Chem Biol. 2019[1] |

Table 2: Cellular Target Engagement of FMF-04-159-R

| Target Kinase | Assay Type | Cell Line | IC50 (nM) | Reference |
|---------------|-------------------|-----------|-----------|---|
| CDK14 | NanoBRET Assay | HCT116 | 563 | R&D Systems, Tocris Bioscience, Ferguson FM, et al. Cell Chem Biol. 2019[1] |
| CDK2 | NanoBRET Assay | HCT116 | 493 | R&D Systems, Tocris Bioscience |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of **FMF-04-159-R**.

LanthaScreen™ Eu Kinase Binding Assay

This biochemical assay measures the binding affinity of FMF-04-159-R to the target kinase.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor™ 647-labeled,



ATP-competitive kinase inhibitor (tracer). A test compound that binds to the kinase's ATP site will compete with the tracer, resulting in a decrease in the FRET signal.

Detailed Methodology:

- Reagent Preparation:
 - Kinase Buffer A (1X): 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.[2]
 - Kinase/Antibody Mixture (2X): Prepare a solution containing 10 nM of the target kinase
 (CDK14 or CDK16) and 4 nM of the Eu-labeled antibody in Kinase Buffer A.[2]
 - Tracer Solution (4X): Prepare a 1000 nM solution of the appropriate kinase tracer in Kinase Buffer A.[2]
 - Compound Dilution Series: Prepare a serial dilution of FMF-04-159-R in DMSO, followed by a further dilution in Kinase Buffer A to achieve the desired 4X final concentrations.
- Assay Procedure (384-well plate format):
 - Add 4 μ L of the 4X **FMF-04-159-R** dilution to the assay wells.[2]
 - Add 8 μL of the 2X kinase/antibody mixture to all wells.[2]
 - \circ Add 4 µL of the 4X tracer solution to all wells to initiate the reaction.[2]
 - Incubate the plate at room temperature for 60 minutes, protected from light.[2]
- Data Acquisition and Analysis:
 - Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
 - Calculate the emission ratio (665 nm / 615 nm).
 - Plot the emission ratio against the logarithm of the FMF-04-159-R concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.



NanoBRET™ Target Engagement Intracellular Kinase Assay

This cellular assay quantifies the ability of **FMF-04-159-R** to engage its target kinase within a live-cell context.

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (energy donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (energy acceptor). A test compound that enters the cell and binds to the target kinase will compete with the tracer, leading to a decrease in the BRET signal.

Detailed Methodology:

- Cell Preparation and Transfection (Day 1):
 - Seed HEK293 or HCT116 cells into 96-well or 384-well plates.
 - Transfect the cells with a vector encoding the NanoLuc®-fused target kinase (e.g., CDK14-NanoLuc®) according to the manufacturer's protocol. For CDK assays, cotransfection with a cyclin expression vector (e.g., Cyclin Y for CDK14/16) is often performed.
 - Incubate the cells for 18-24 hours to allow for protein expression.
- Assay Procedure (Day 2):
 - Compound Preparation: Prepare a serial dilution of FMF-04-159-R in Opti-MEM™ I reduced-serum medium.
 - Tracer and Substrate Addition: Prepare a solution containing the NanoBRET™ tracer and the Nano-Glo® substrate in Opti-MEM™.
 - Assay Execution:
 - Add the FMF-04-159-R dilutions to the cells and incubate for 2 hours at 37°C in a CO2 incubator.[3]



- Add the tracer/substrate solution to the wells.
- Equilibrate the plate at room temperature for 3-5 minutes.
- Data Acquisition and Analysis:
 - Measure the filtered luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a BRET-capable plate reader.
 - Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
 - Plot the NanoBRET™ ratio against the logarithm of the FMF-04-159-R concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

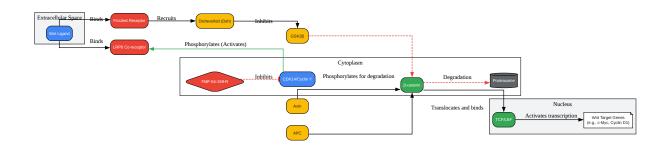
Signaling Pathways and Mechanisms of Action

FMF-04-159-R exerts its biological effects by inhibiting CDK14 and CDK16, which are implicated in the regulation of the Wnt signaling pathway and cell cycle progression, respectively.

CDK14 and the Wnt Signaling Pathway

CDK14, in complex with Cyclin Y, plays a role in both canonical and non-canonical Wnt signaling. In the canonical pathway, the CDK14/Cyclin Y complex phosphorylates the Wnt coreceptor LRP6, which is a key step in the activation of the pathway, leading to the stabilization of β-catenin and the transcription of Wnt target genes.[4][5] Inhibition of CDK14 by **FMF-04-159-R** is therefore expected to suppress canonical Wnt signaling. In the non-canonical pathway, CDK14 can regulate cellular processes like axon regeneration.[6]





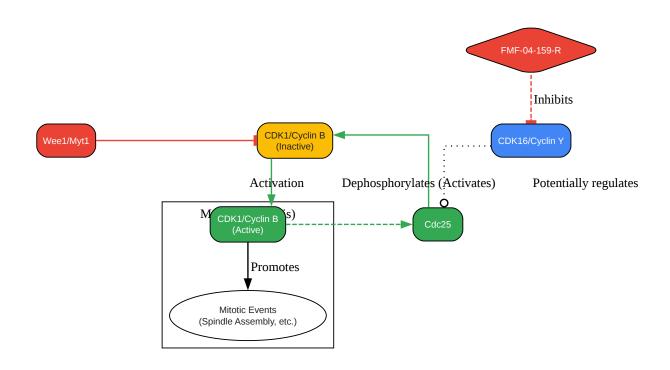
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Caption: Canonical Wnt signaling pathway and the inhibitory action of **FMF-04-159-R** on CDK14.

CDK16 and Cell Cycle Regulation

CDK16, also known as PCTAIRE-1, is involved in the regulation of the cell cycle, particularly the G2/M transition.[1] It is activated by Cyclin Y and has been shown to phosphorylate substrates involved in spindle formation and cytokinesis. Inhibition of CDK16 can lead to cell cycle arrest at the G2/M checkpoint.





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Caption: The role of CDK16 in the G2/M cell cycle transition and its inhibition by **FMF-04-159-R**.

Conclusion

FMF-04-159-R is a valuable pharmacological tool for the study of CDK14 and CDK16. Its well-characterized, reversible inhibitory activity allows for precise interrogation of the roles of these kinases in fundamental cellular processes such as Wnt signaling and cell cycle control. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting the TAIRE family of kinases.



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